molecular formula C7H5F3N2O B582083 2-Amino-5-(trifluoromethyl)nicotinaldehyde CAS No. 944904-70-5

2-Amino-5-(trifluoromethyl)nicotinaldehyde

Cat. No.: B582083
CAS No.: 944904-70-5
M. Wt: 190.125
InChI Key: NIQLESVRCYJLFZ-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethyl)nicotinaldehyde is an organic compound with the molecular formula C7H5F3N2O and a molecular weight of 190.12 g/mol . This compound is characterized by the presence of an amino group at the 2-position and a trifluoromethyl group at the 5-position of the nicotinaldehyde structure. It is used as a building block in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-(trifluoromethyl)nicotinaldehyde with ammonia or an amine under suitable conditions to replace the chlorine atom with an amino group .

Industrial Production Methods

Industrial production methods for 2-Amino-5-(trifluoromethyl)nicotinaldehyde are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(trifluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: 2-Amino-5-(trifluoromethyl)nicotinic acid.

    Reduction: 2-Amino-5-(trifluoromethyl)nicotinalcohol.

    Substitution: Products depend on the nucleophile used, such as 2-amino-5-(trifluoromethyl)nicotinamides.

Scientific Research Applications

2-Amino-5-(trifluoromethyl)nicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(trifluoromethyl)nicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(trifluoromethyl)nicotinic acid
  • 2-Amino-5-(trifluoromethyl)nicotinamide
  • 2-Amino-5-(trifluoromethyl)nicotinalcohol

Uniqueness

2-Amino-5-(trifluoromethyl)nicotinaldehyde is unique due to the presence of both an amino group and a trifluoromethyl group on the nicotinaldehyde core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-amino-5-(trifluoromethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-4(3-13)6(11)12-2-5/h1-3H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQLESVRCYJLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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